molecular formula C13H7Cl2NO4 B11990315 4-Nitrobenzoic acid, 3,4-dichlorophenyl ester

4-Nitrobenzoic acid, 3,4-dichlorophenyl ester

Cat. No.: B11990315
M. Wt: 312.10 g/mol
InChI Key: LXEDUJYAENAZGC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzoic acid, 3,4-dichlorophenyl ester typically involves the esterification of 4-nitrobenzoic acid with 3,4-dichlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzoic acid, 3,4-dichlorophenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Nitrobenzoic acid, 3,4-dichlorophenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrobenzoic acid, 3,4-dichlorophenyl ester largely depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine group, which can then participate in further chemical transformations. The ester bond can be hydrolyzed by esterases, leading to the release of 4-nitrobenzoic acid and 3,4-dichlorophenol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobenzoic acid, 3,4-dichlorophenyl ester is unique due to the presence of both nitro and ester functional groups, which allow it to participate in a wide range of chemical reactions. Its dichlorophenyl moiety also imparts distinct chemical properties that can be exploited in various applications .

Properties

Molecular Formula

C13H7Cl2NO4

Molecular Weight

312.10 g/mol

IUPAC Name

(3,4-dichlorophenyl) 4-nitrobenzoate

InChI

InChI=1S/C13H7Cl2NO4/c14-11-6-5-10(7-12(11)15)20-13(17)8-1-3-9(4-2-8)16(18)19/h1-7H

InChI Key

LXEDUJYAENAZGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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